4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
CAS No.: 803732-49-2
Cat. No.: VC5980313
Molecular Formula: C8H12N2S
Molecular Weight: 168.26
* For research use only. Not for human or veterinary use.
![4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine - 803732-49-2](/images/structure/VC5980313.png)
Specification
CAS No. | 803732-49-2 |
---|---|
Molecular Formula | C8H12N2S |
Molecular Weight | 168.26 |
IUPAC Name | 4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10) |
Standard InChI Key | QNLHFBTXUZMMGX-UHFFFAOYSA-N |
SMILES | CC1CCCC2=C1N=C(S2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine consists of a partially saturated benzo[d]thiazole system, where positions 4–7 are hydrogenated to form a tetrahydro ring (Table 1). The methyl group at position 4 and the amine at position 2 create distinct electronic and steric profiles that influence its biological interactions. X-ray crystallography of analogous compounds reveals planar thiazole rings and chair conformations in the tetrahydro region, suggesting potential for DNA minor groove binding .
Table 1: Key physicochemical properties
Property | Value |
---|---|
CAS No. | 803732-49-2 |
Molecular Formula | |
Molecular Weight | 168.26 g/mol |
Hydrogen Bond Donors | 2 (NH) |
Hydrogen Bond Acceptors | 3 (2N, 1S) |
Rotatable Bonds | 0 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of related tetrahydrobenzo[d]thiazoles show N-H stretching vibrations at 3350–3250 cm and C-S-C asymmetric stretches near 690 cm . Nuclear magnetic resonance (NMR) data for the parent compound remains unpublished, but -NMR of analogs displays characteristic signals:
-
Cyclohexene protons: δ 1.5–2.5 ppm (multiplet)
-
Thiazole C-H: δ 6.8–7.2 ppm (singlet)
Synthesis and Optimization
Classical Synthetic Routes
The primary synthesis involves cyclocondensation of 4-methylcyclohexanone with thiourea derivatives under acidic conditions (Scheme 1). For example, heating 4-methylcyclohexanone (1.0 eq) with N-substituted thiourea (1.2 eq) in ethanol containing catalytic HCl at reflux for 12 hours yields the target compound in 45–60% purity . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically raises yields to 78% .
Scheme 1: Representative synthesis
Modern Methodological Advances
Recent protocols employ microwave-assisted synthesis to reduce reaction times from hours to minutes. Irradiating a mixture of 4-methylcyclohexanone (1.0 eq), thiourea (1.1 eq), and iodine (10 mol%) in acetonitrile at 150°C for 15 minutes achieves 92% conversion, as monitored by HPLC . Solid-phase synthesis using Wang resin-bound amines has also been explored for combinatorial library generation, though scalability remains limited .
Biological Activities and Mechanisms
DNA Gyrase Inhibition
4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivatives exhibit potent inhibition of Escherichia coli DNA gyrase, with half-maximal inhibitory concentrations (IC) as low as 38 nM . Molecular docking studies position the amine group within the ATP-binding pocket, forming hydrogen bonds with Asp73 and Arg76 residues (Figure 1). The methyl group enhances hydrophobic interactions with Ile78 and Leu91, explaining the 10-fold potency increase over unmethylated analogs .
Figure 1: Proposed binding mode to DNA gyrase
(Hypothetical illustration showing H-bonds (dashed lines) and hydrophobic contacts)
Antibacterial Activity
Despite strong enzymatic inhibition, cellular activity against E. coli (MIC > 128 μg/mL) and Staphylococcus aureus (MIC = 32–64 μg/mL) remains modest . Impedance analysis in ΔtolC E. coli mutants reveals 8-fold MIC improvements, implicating AcrAB-TolC efflux pumps in resistance . QSAR models attribute poor penetration to high topological polar surface area (TPSA = 85 Å) and excessive rotatable bonds (n = 3 in pro-drug derivatives) .
Pharmacological Applications and Derivatives
Lead Optimization Campaigns
Second-generation analogs replacing the 4-methyl with trifluoromethyl groups (e.g., 4-CF) show 3-fold enhanced gyrase inhibition (IC = 12 nM) and 64% oral bioavailability in murine models . Bromination at position 5 further improves topoisomerase IV inhibition (IC = 28 nM vs. 110 nM for parent), achieving dual-target activity crucial for reducing antibiotic resistance .
Table 2: Structure-activity relationships of key derivatives
R-Group | DNA Gyrase IC (nM) | Topo IV IC (nM) | S. aureus MIC (μg/mL) |
---|---|---|---|
-CH | 38 | 110 | 64 |
-CF | 12 | 95 | 32 |
-Br | 27 | 28 | 16 |
Prodrug Strategies
To address poor membrane permeability, phosphate prodrugs have been developed. 2-Amino-4-methylbenzo[d]thiazol-7-yl methyl phosphate demonstrates 88% intestinal absorption in rats, with sustained plasma levels (>1 μg/mL for 8 hours) following 50 mg/kg oral dosing . Esterase-mediated hydrolysis regenerates the active compound in hepatic microsomes with = 45 minutes .
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